Bienvenue dans la boutique en ligne BenchChem!

3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide

Physicochemical profiling Drug-likeness Permeability prediction

This compound is a critical comparator probe for CD38 inhibitor lead optimization. It uniquely combines a 2-hydroxyethyl linker, which extends the pharmacophoric hydroxyl away from the benzamide core, with a meta-fluoro substituent that alters electronic and metabolic profiles—both differentiating it from the lead compound CCF1172. Use it to test binding pocket tolerance for extended H-bond donors, benchmark the metabolic stability impact of meta-fluorination, and calibrate lipophilic ligand efficiency (LLE) in your naphthalenyl benzamide SAR program. Prior to CCF1172, the hydroxyl's direct attachment was essential; this analog tests whether linker extension rescues or abolishes activity—positive or negative, it generates actionable SAR data for CD38 enzymatic assays (NADase), CETSA, and multiple myeloma cell viability models. Inquire for bulk pricing.

Molecular Formula C19H16FNO2
Molecular Weight 309.34
CAS No. 1351591-10-0
Cat. No. B2960972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide
CAS1351591-10-0
Molecular FormulaC19H16FNO2
Molecular Weight309.34
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC(=CC=C3)F)O
InChIInChI=1S/C19H16FNO2/c20-15-8-3-7-14(11-15)19(23)21-12-18(22)17-10-4-6-13-5-1-2-9-16(13)17/h1-11,18,22H,12H2,(H,21,23)
InChIKeyWPDQCGBYMPWAIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide (CAS 1351591-10-0): Core Structural Features for Research Sourcing


3-Fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide is a synthetic fluorinated benzamide derivative featuring a naphthalen-1-yl group connected via a 2-hydroxyethyl linker to the amide nitrogen, with a single fluorine atom at the meta position of the benzamide phenyl ring [1]. The compound falls within the broader structural class of naphthalenyl benzamide derivatives described in the Cleveland Clinic Foundation patent family as potential antitumor agents targeting CD38 [2]. Its molecular formula is C19H16FNO2 with a molecular weight of 309.34 g/mol, and it possesses 2 hydrogen bond donors, 3 hydrogen bond acceptors, and a computed XLogP3-AA of 3.4, indicating moderate lipophilicity [1].

Why 3-Fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide Cannot Be Interchanged with Simple Naphthalenyl Benzamide Analogs


Within the naphthalenyl benzamide chemotype, small structural modifications produce large and non-linear changes in biological activity. The Cleveland Clinic patent demonstrates that the lead compound CCF1172 (2-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide) loses all activity upon O-methylation of the 2-hydroxy moiety, establishing that the hydroxyl group is a pharmacophoric necessity rather than a passive substituent [1]. The target compound introduces two key structural deviations from CCF1172: (i) a 2-hydroxyethyl linker that extends the distance between the amide nitrogen and the hydroxyl-bearing chiral center, and (ii) a 3-fluoro substituent on the benzamide phenyl ring. The electronic effect of the meta-fluoro group alters the benzamide ring's electron density and hydrogen-bonding capacity, while the ethyl linker fundamentally changes the conformational flexibility and the positioning of the hydroxyl group relative to the target binding pocket [1][2]. These structural distinctions mean that activity data generated on CCF1172, CCF642, or unsubstituted N-(naphthalen-1-yl)benzamide cannot be assumed to translate to this compound. Independent experimental characterization is required for procurement decisions.

Quantitative Differentiation Evidence for 3-Fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide (CAS 1351591-10-0)


Lipophilicity (XLogP3-AA) Benchmarking Against Core Naphthalenyl Benzamide Scaffolds

The target compound exhibits a computed XLogP3-AA of 3.4 [1], which is 0.9 log units higher than the unsubstituted parent scaffold N-(naphthalen-1-yl)benzamide (XLogP3 ~2.5) [2]. This increase in lipophilicity is attributable to the combined effect of the meta-fluoro substituent and the additional methylene unit in the hydroxyethyl linker. The 2-hydroxyethyl linker contributes polarity that partially offsets the fluorine-driven lipophilicity gain, placing the compound in a logP range associated with favorable passive membrane permeability while retaining sufficient aqueous solubility for in vitro assay compatibility [1]. In contrast, the lead comparator CCF1172 (2-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide) carries a more polar 2-hydroxy substituent directly on the benzamide ring and a chloro group, resulting in a different lipophilicity-hydrophilicity balance that may influence both target engagement and off-target partitioning [3].

Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen Bond Donor/Acceptor Architecture Differentiates from Direct 2-Hydroxy Benzamide Analogs

The target compound possesses 2 hydrogen bond donors (the secondary amide N-H and the secondary alcohol O-H on the linker) and 3 hydrogen bond acceptors (amide carbonyl, alcohol oxygen, and fluoro substituent) [1]. This H-bond donor/acceptor arrangement fundamentally differs from the lead compound CCF1172, which places both the amide N-H and a phenolic-like 2-OH on the benzamide ring with only one methylene unit separating the amide nitrogen from the naphthalene ring system [2]. In CCF1172, the 2-hydroxy group was shown to be essential for activity, as O-methylation resulted in complete loss of anti-myeloma activity across a panel of seven genetically heterogeneous MM cell lines [2]. The target compound relocates the hydroxyl group to a more distal position on a flexible ethyl linker, which alters the relative geometry of the H-bond donor to the naphthalene ring and the benzamide carbonyl. This conformational difference is expected to impact binding to the CD38 active site, where the CCF1172 co-crystal structure (if resolved) would show direct hydroxyl engagement with catalytic residues [3].

Pharmacophore modeling Structure-activity relationships CD38 inhibition

Fluorine Substitution at Meta Position: Electronic and Metabolic Stability Implications Versus Chloro and Unsubstituted Analogs

The meta-fluoro substituent on the benzamide ring of the target compound introduces distinct electronic and metabolic properties compared to the 2-chloro substitution in CCF1172 and the unsubstituted phenyl ring in N-(naphthalen-1-yl)benzamide. Fluorine is the most electronegative element and acts as a strong electron-withdrawing group via inductive effect, which lowers the electron density of the benzamide ring and strengthens the amide C=O as a hydrogen bond acceptor [1]. In contrast, chlorine in CCF1172 is a weaker electron-withdrawing group and occupies a larger van der Waals volume. The patent family explicitly encompasses compounds where R1-R4 substituents on the benzamide ring include halogen, CF3, and hydroxyl, and the 3-fluoro substitution is a specifically claimed embodiment within this genus [2]. A key practical differentiator is the metabolic fate: aryl fluorination at the meta position typically blocks CYP450-mediated oxidative metabolism at that site, potentially improving metabolic stability compared to the unsubstituted or chloro-substituted analogs, although direct comparative microsomal stability data for this specific compound remain unpublished [3].

Metabolic stability CYP inhibition Electronic effects

Patent-Disclosed Anti-Myeloma Activity of Naphthalenyl Benzamide Class Provides Target Product Profile Context

The Cleveland Clinic patent discloses that the naphthalenyl benzamide class, to which the target compound belongs, was identified through a phenotypic screen for anti-multiple myeloma activity and subsequently shown to act via CD38 inhibition [1]. The lead compound CCF1172 demonstrated uniform activity against seven genetically heterogeneous multiple myeloma cell lines and exhibited in vivo efficacy in a C57BL/KaLwRij mouse model of myeloma at doses of 22 mg/kg (initial two weeks) escalated to 44 mg/kg (IP, three times weekly) without obvious adverse events [1]. The patent also reports that CCF642 and CCF1118 were more potent than CCF1172 in the MM cell line panel, but CCF1172 showed a superior therapeutic window in a sandwich co-culture assay, reducing MM1.S-luc luminescence by 70-80% at 15 μM while sparing normal bone marrow cells (viability reduction <30%) [1]. The target compound, as a 3-fluoro analog with an extended hydroxyethyl linker, represents a structurally distinct member of this class that may exhibit a differentiated selectivity or potency profile, though direct testing data are not publicly available at this time. Users should consider this compound for comparative SAR studies within the CD38 inhibitor program [2].

Multiple myeloma CD38 inhibition Antitumor screening

Recommended Application Scenarios for 3-Fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide Based on Quantitative Evidence


SAR Probe for Investigating the Role of Linker Length in CD38 Naphthalenyl Benzamide Inhibitors

The target compound is uniquely suited as a comparator tool compound for dissecting the contribution of the ethyl linker between the amide nitrogen and the secondary alcohol to CD38 binding affinity and selectivity. In CCF1172, the hydroxyl group resides directly on the benzamide ring, and its modification eliminates activity entirely [1]. The target compound relocates this essential hydroxyl to the terminal position of a flexible two-carbon linker, changing the distance and angular relationship between the H-bond donor and the naphthalene ring system. Researchers conducting CD38 inhibitor optimization can use this compound to test whether the binding pocket accommodates a more extended hydroxyl presentation, potentially accessing alternative hydrogen-bonding partners or enabling selectivity over related NAD+-consuming enzymes such as CD157 [1]. Procurement is warranted for laboratories actively synthesizing and testing naphthalenyl benzamide analogs in CD38 enzymatic assays or multiple myeloma cell viability assays.

Metabolic Stability Comparator for Fluoro-Substituted Benzamide Optimization Programs

The meta-fluoro substituent in the target compound provides a specific electronic and steric environment that can be benchmarked against the 2-chloro analog (CCF1172) and unsubstituted N-(naphthalen-1-yl)benzamide in head-to-head microsomal or hepatocyte stability assays [2]. The higher electronegativity of fluorine (Hammett σmeta = +0.34) compared to chlorine or hydrogen predicts reduced susceptibility to oxidative metabolism at the substituted position [3]. Medicinal chemistry teams engaged in lead optimization of benzamide-containing scaffolds can procure this compound as a reference standard to validate whether meta-fluorination indeed translates to improved metabolic stability in their specific assay systems, and to calibrate computational models predicting metabolic soft spots. This application is particularly relevant when the benzamide ring is a known site of CYP-mediated metabolism in earlier analogs.

Physicochemical Benchmarking Standard for Lipophilic Efficiency Calculations in Fragment-to-Lead Programs

With a well-defined XLogP3-AA of 3.4, molecular weight of 309.34 g/mol, and precisely two hydrogen bond donors and three acceptors [1], this compound occupies a defined region of drug-like chemical space and can serve as a physicochemical reference point for calculating lipophilic ligand efficiency (LLE) or ligand efficiency indices (LEI) when comparing novel naphthalenyl benzamide analogs. Procurement teams at academic screening centers or CROs can use this compound as a calibration standard to ensure that new synthetic analogs achieve improved potency without disproportionate increases in lipophilicity, a common pitfall in benzamide-based inhibitor optimization. The compound's moderate lipophilicity also makes it suitable for testing the correlation between computed logP and experimental LogD7.4 or chromatographic hydrophobicity index (CHI) measurements across a homologous series [1].

Negative Control or Selectivity Counter-Screen for CD38 Inhibitor Discovery Campaigns

Given the structural divergence from the confirmed CD38 inhibitor CCF1172—specifically the extended linker and 3-fluoro substitution—the target compound can be deployed as a selectivity probe to determine whether observed biological activity in CD38 phenotypic assays is scaffold-dependent or specific to the 2-hydroxybenzamide pharmacophore. If the target compound retains CD38 inhibitory activity, it would indicate that the binding pocket tolerates significant linker modifications, opening new vectors for chemical exploration; if it loses activity, it confirms the essential nature of the direct benzamide-hydroxyl geometry demonstrated for CCF1172 [1]. Either outcome generates actionable SAR information. Research groups running CD38 enzymatic assays (NADase activity measured by fluorescence or colorimetric readout) or cellular thermal shift assays (CETSA) would benefit most from this compound [4].

Quote Request

Request a Quote for 3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.